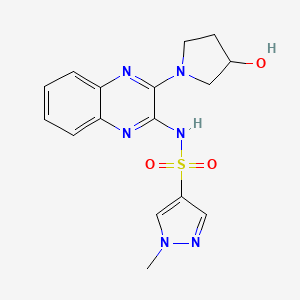

N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c1-21-10-12(8-17-21)26(24,25)20-15-16(22-7-6-11(23)9-22)19-14-5-3-2-4-13(14)18-15/h2-5,8,10-11,23H,6-7,9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIMCZPSCHHYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance, studies have shown that certain pyrazole derivatives possess inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 40 µg/mL .

2. Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that it may exhibit similar efficacy to established anti-inflammatory drugs like dexamethasone, with reported inhibition rates of 61–85% for TNF-α at a concentration of 10 µM .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have indicated that certain pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.

- Modulation of Cytokine Production : The compound may modulate the production of cytokines and chemokines involved in inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized various pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results showed that specific derivatives exhibited significant inhibition, suggesting a potential application in treating infectious diseases .

Case Study 2: Anti-inflammatory Activity

Selvam et al. investigated the anti-inflammatory properties of novel pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that certain compounds had comparable effects to indomethacin, demonstrating their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including the compound , as anticancer agents. Quinoxaline derivatives have demonstrated antiproliferative effects through various mechanisms, such as:

- Targeting Enzymatic Pathways : Compounds similar to N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide have been shown to inhibit key enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinases .

- In Vitro Studies : In vitro testing has revealed that related compounds exhibit cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cells .

Antibacterial Properties

The sulfonamide group in the compound is known for its antibacterial properties. Research indicates that quinoxaline derivatives can be effective against a range of bacterial strains by:

- Mechanism of Action : These compounds may inhibit bacterial growth through interference with folate metabolism and other essential pathways .

Antifungal Activity

The compound's structure suggests potential antifungal applications, particularly against Candida species. A series of related sulfonamide derivatives have shown promising antifungal activity:

- Efficacy Against Fungal Strains : Some derivatives have been reported to exhibit greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values less than 25 µg/mL against Candida albicans .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The compound may also serve as an inhibitor of phosphatidylinositol 3-kinase, a key player in various malignancies:

- Cancer Therapeutics : Inhibitors targeting PI3K are being explored for their potential to treat cancers associated with aberrant PI3K signaling pathways .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of the compound with biological targets:

- Predictive Modeling : These studies facilitate the understanding of how structural modifications can enhance biological activity, guiding future synthetic efforts .

Data Summary Table

| Application | Mechanism of Action | Efficacy/Results |

|---|---|---|

| Anticancer | Inhibition of topoisomerase II and protein kinases | IC50 values: 1.9 - 7.52 μg/mL |

| Antibacterial | Interference with folate metabolism | Effective against multiple bacterial strains |

| Antifungal | Disruption of fungal growth pathways | MIC < 25 µg/mL against Candida species |

| PI3K Inhibition | Targeting PI3K signaling pathways | Potential therapeutic for malignancies |

| Molecular Docking | Predictive modeling for binding interactions | Insights into structure-activity relationships |

Q & A

Q. How are structure-activity relationship (SAR) studies designed to balance steric and electronic effects?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., pyrazole methyl → ethyl) and measure activity.

- DFT Calculations : Calculate Hammett σ values for substituents to correlate electronic effects with potency (e.g., electron-withdrawing groups enhance sulfonamide acidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.